molecular formula C30H30F3N5O B1191635 ILK-IN-2

ILK-IN-2

Número de catálogo: B1191635
Peso molecular: 533.59
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ILK-IN-2 (OSU-T315) is a potent, orally active integrin-linked kinase (ILK) inhibitor with an IC50 of 0.6 μM . Its molecular formula is C30H30F3N5O, and it has a molecular weight of 533.59 . ILK-IN-2 selectively inhibits ILK, leading to dephosphorylation of downstream targets such as Akt (Ser-473), glycogen synthase kinase-3β (GSK-3β), and myosin light chain . Preclinical studies demonstrate its efficacy in prostate (PC-3) and breast cancer cell lines (IC50: 1–2.5 μM), with minimal cytotoxicity in normal B or T cells (LC50 >10 μM) . In vivo, oral administration of ILK-IN-2 (25–50 mg/kg) significantly suppresses tumor growth in PC-3 xenograft models by 48–62% over 35 days . It is soluble in DMSO (9 mg/mL; 16.87 mM) and stable at -20°C in powder form for up to 3 years .

Propiedades

Fórmula molecular

C30H30F3N5O

Peso molecular

533.59

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

ILK-IN-2 belongs to a class of small-molecule ILK inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

ICAM-1-IN-1

  • Target : Inhibits ICAM-1 and E-selectin (IC50: 5 nM and 7 nM, respectively) .
  • Mechanism : Blocks leukocyte adhesion by targeting endothelial adhesion molecules, distinct from ILK-IN-2’s kinase inhibition.
  • Potency : Higher IC50 values than ILK-IN-2 (0.6 μM), but specificity for inflammatory pathways limits direct comparison .
  • Applications : Focuses on inflammatory diseases, whereas ILK-IN-2 is prioritized in oncology .

Arg-Gly-Asp-Ser Acetate

  • Target : Integrin-binding peptide that inhibits caspase-8, -9, and -3 activation .
  • Mechanism : Competes with integrin receptors, unlike ILK-IN-2’s direct ILK inhibition.
  • Administration : Peptide-based, limiting oral bioavailability compared to ILK-IN-2’s oral activity .
  • Use Case : Apoptosis research vs. ILK-IN-2’s tumor growth suppression .

PLN-1474

  • Target : Undisclosed in evidence, but structurally cataloged as a research compound (CAS: 2408065-32-5) .
  • Data Gap: Limited pharmacokinetic or mechanistic data available for direct comparison.

Data Tables

Table 1: Pharmacological Properties of ILK-IN-2 vs. Key Comparators

Compound Target IC50 Administration Key Applications Cytotoxicity (LC50)
ILK-IN-2 ILK 0.6 μM Oral Prostate/breast cancer >10 μM (normal cells)
ICAM-1-IN-1 ICAM-1/E-selectin 5–7 nM Undisclosed Inflammatory diseases Undisclosed
Arg-Gly-Asp-Ser Integrin/caspases N/A Parenteral Apoptosis studies Undisclosed

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Solubility (DMSO) Stability
ILK-IN-2 C30H30F3N5O 533.59 16.87 mM 3 years (-20°C)
ICAM-1-IN-1 Undisclosed Undisclosed Undisclosed Undisclosed
Arg-Gly-Asp-Ser Peptide sequence ~500 Da Limited Short-term

Research Findings and Advantages of ILK-IN-2

  • Oral Bioavailability : Unlike peptide-based inhibitors (e.g., Arg-Gly-Asp-Ser), ILK-IN-2’s oral activity enables convenient dosing in preclinical models .
  • Selectivity: High specificity for ILK minimizes off-target effects in normal cells, contrasting with broader kinase inhibitors .
  • Commercial Availability : Widely supplied by research vendors (e.g., TargetMol, GLPBIO) at 98% purity, enhancing accessibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.